1,3-Diethyl-1,3-diphenylurea
Overview
Description
Mechanism of Action
Target of Action
Ethylcentralite, also known as 1,3-Diethyl-1,3-diphenylurea, is primarily used as a stabilizer in double-base propellants . Its main target is the propellant itself, where it acts to moderate the burning rate and prevent degradation .
Mode of Action
Ethylcentralite interacts with the propellant by forming a protective layer that prevents the separation of nitrogen oxides, which can cause the propellant to degrade . This interaction helps to maintain the stability of the propellant over time.
Biochemical Pathways
Its primary function is to stabilize propellants, suggesting that it may interact with the chemical reactions involved in the combustion of these materials .
Pharmacokinetics
Ethylcentralite is insoluble in water, but soluble in acetone, ethanol, and benzene . This allows it to be mixed with the propellant and remain stable under various conditions.
Result of Action
The primary result of Ethylcentralite’s action is the stabilization of double-base propellants. By preventing the separation of nitrogen oxides, it helps to maintain the integrity of the propellant over time, reducing the risk of premature ignition or other failures . This makes it an essential component in the safe and effective use of these materials.
Action Environment
The effectiveness of Ethylcentralite can be influenced by various environmental factors. For instance, its solubility in various solvents allows it to function effectively in different propellant formulations . Additionally, while it is stable under normal conditions, extreme temperatures or pressures could potentially impact its effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that the molecule of 1,3-diethyl-1,3-diphenylurea exhibits non-crystallographic C2 symmetry . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.
Molecular Mechanism
It is known that it exhibits non-crystallographic C2 symmetry , which may influence its interactions at the molecular level
Temporal Effects in Laboratory Settings
It is known that Ethylcentralite is a commonly employed stabilizer in double-base propellants
Preparation Methods
1,3-Diethyl-1,3-diphenylurea is synthesized through the condensation of aniline (C₆H₅NH₂) with ethyl isocyanate (C₂H₅NCO) . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis in specialized reactors to maintain the purity and yield of ethylcentralite .
Chemical Reactions Analysis
1,3-Diethyl-1,3-diphenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives, such as nitro urea and nitrosamine derivatives.
Reduction: Reduction reactions can convert ethylcentralite into its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly with nitrogen oxides, forming various nitro derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and other oxidizing or reducing agents . The major products formed from these reactions are nitro urea, aniline, and nitrosamine derivatives .
Scientific Research Applications
1,3-Diethyl-1,3-diphenylurea has several scientific research applications, including:
Comparison with Similar Compounds
1,3-Diethyl-1,3-diphenylurea is unique due to its symmetrical diphenylurea structure, which provides stability and effectiveness as a stabilizer . Similar compounds include:
Methylcentralite: Similar in structure but with methyl groups instead of ethyl groups, used in similar applications.
Dimethylcentralite: Another derivative with two methyl groups, also used as a stabilizer in propellants.
Diphenylamine: A different stabilizer used in propellants, but with a different mechanism of action.
This compound’s unique structure and effectiveness make it a preferred choice in many industrial applications .
Properties
IUPAC Name |
1,3-diethyl-1,3-diphenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIMIYVOZBTARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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DSSTOX Substance ID |
DTXSID8025040 | |
Record name | N,N'-Diethylcarbanilide | |
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Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-diethylcarbanilide appears as white flakes or white crystalline solid. Peppery odor. (NTP, 1992) | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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Boiling Point |
617 to 626 °F at 760 mmHg (NTP, 1992) | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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Flash Point |
302 °F (NTP, 1992) | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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Density |
1.12 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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Vapor Density |
9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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CAS No. |
85-98-3 | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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Record name | N,N'-Diethylcarbanilide | |
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Record name | Centralite | |
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Record name | Urea, N,N'-diethyl-N,N'-diphenyl- | |
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Record name | N,N'-Diethylcarbanilide | |
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Record name | 1,3-diethyldiphenylurea | |
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Record name | N,N'-DIETHYLCARBANILIDE | |
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Melting Point |
174 °F (NTP, 1992) | |
Record name | N,N'-DIETHYLCARBANILIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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